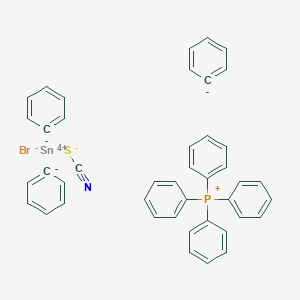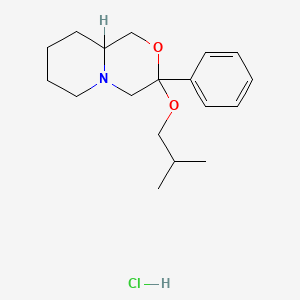
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of pyrido[2,1-c][1,4]oxazines, which are characterized by a fused ring system containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,1-c][1,4]oxazine Core: This step involves the cyclization of a suitable precursor containing nitrogen and oxygen atoms to form the fused ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the 2-Methylpropoxy Group: The 2-methylpropoxy group is added via an etherification reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the reduction of the nitrogen or oxygen atoms in the ring system.
Substitution: Substitution reactions can occur at the phenyl or 2-methylpropoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pyrido[2,1-c][1,4]oxazine Derivatives: Other compounds in this class share the fused ring system but may have different substituents.
Phenyl-Substituted Oxazines: Compounds with a phenyl group attached to an oxazine ring, differing in the position or nature of other substituents.
Alkoxy-Substituted Pyridines: Compounds with an alkoxy group attached to a pyridine ring, differing in the fused ring system or other substituents.
Uniqueness
Octahydro-3-(2-methylpropoxy)-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its specific combination of the pyrido[2,1-c][1,4]oxazine core, phenyl group, and 2-methylpropoxy group
属性
CAS 编号 |
126806-99-3 |
|---|---|
分子式 |
C18H28ClNO2 |
分子量 |
325.9 g/mol |
IUPAC 名称 |
3-(2-methylpropoxy)-3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-15(2)12-20-18(16-8-4-3-5-9-16)14-19-11-7-6-10-17(19)13-21-18;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H |
InChI 键 |
NZSMIFANWBIMSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1(CN2CCCCC2CO1)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


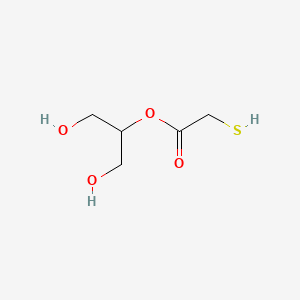
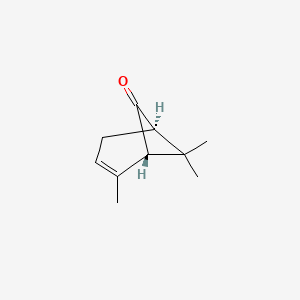

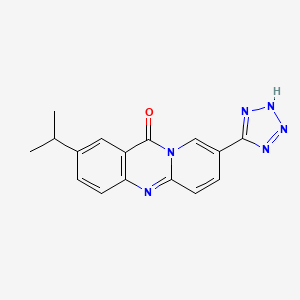
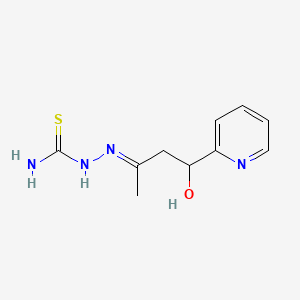

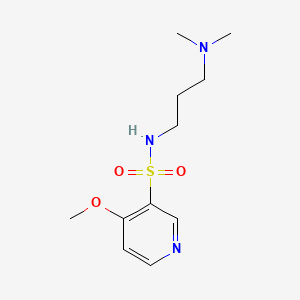


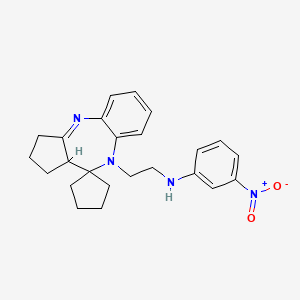

![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
